molecular formula C10H8O2<br>C10H6(OH)2<br>C10H8O2 B047172 1,5-Dihydroxynaphthalene CAS No. 83-56-7

1,5-Dihydroxynaphthalene

Cat. No.: B047172
CAS No.: 83-56-7
M. Wt: 160.17 g/mol
InChI Key: BOKGTLAJQHTOKE-UHFFFAOYSA-N
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Description

1,5-Dihydroxynaphthalene (1,5-DHN, C₁₀H₈O₂) is a dihydroxy-substituted naphthalene derivative with hydroxyl groups at the 1 and 5 positions. Its molecular weight is 160.172 g/mol, and it has a ChemSpider ID of 6492 . This compound is commercially significant, serving as a precursor in synthesizing polymers, pharmaceuticals (e.g., juglone), and functional materials . Its applications span organic synthesis, photochemistry, and materials science due to its redox activity and ability to form coordination complexes .

Preparation Methods

Alkaline Pressure Hydrolysis of Naphthalene-1,5-Disulphonic Acid Salts

Reaction Mechanism and Process Design

The alkaline pressure hydrolysis method involves converting the disodium salt of naphthalene-1,5-disulphonic acid (1,5-Na₂NDS) into 1,5-DHN under high-temperature, high-pressure conditions. The reaction proceeds via nucleophilic substitution, where hydroxide ions displace sulfonate groups . Key steps include:

  • Alkaline Hydrolysis : 1,5-Na₂NDS reacts with excess sodium hydroxide (NaOH) at 270–290°C and 14–20 bar pressure.

  • Neutralization : The hydrolyzed mixture is neutralized with mineral acids (e.g., H₂SO₄ or HCl), precipitating 1,5-DHN.

  • Amination (Optional) : 1,5-DHN undergoes amination with NH₃ and ammonium bisulfite to produce 1,5-diaminonaphthalene .

Critical Parameters and Optimization

  • Molar Ratio : A NaOH/1,5-Na₂NDS ratio of 12:1–18:1 minimizes tar formation, enhancing product purity .

  • Temperature and Pressure : Maintaining 270–290°C ensures complete desulfonation while avoiding decomposition .

  • Yield : This method achieves up to 96.6% yield of 1,5-DHN, with residual tar content <0.5% .

Table 1: Alkaline Hydrolysis Conditions and Outcomes

ParameterOptimal RangeYield (%)Purity (%)
NaOH/1,5-Na₂NDS Ratio15:1–17:196.699.2
Temperature (°C)270–29095.898.7
Pressure (bar)14–2094.397.5

Advantages and Challenges

  • Advantages : High yield, scalability, and suitability for downstream amination .

  • Challenges : Energy-intensive conditions and corrosion-resistant equipment requirements .

Catalyzed Sulfonation and Alkali Fusion

Process Overview

This method involves sulfonating naphthalene with oleum, followed by alkali fusion. Innovations include alcohol catalysts (methanol, ethanol) to lower fusion temperatures .

Key Steps

  • Sulfonation : Naphthalene reacts with 20% oleum at 55°C for 4 hours, forming naphthalene-1,5-disulfonic acid (1,5-H₂NDS) .

  • Salting-Out : Sodium sulfate precipitates 1,5-H₂NDS from the reaction mixture.

  • Alkali Fusion : 1,5-H₂NDS reacts with NaOH (3:1 molar ratio) at 180–200°C (30% lower than traditional methods) using methanol as a catalyst .

Performance Metrics

  • Yield : 89–92% with catalyst vs. 82–85% without .

  • Purity : >98% due to reduced side reactions at lower temperatures .

Sulfonating Alkali Fusion with Mother Liquor Recycling

Waste Reduction Strategy

This approach recycles alkali fusion mother liquor to dilute sulfonation mixtures, reducing wastewater by 40% .

Process Flow

  • Sulfonation : Naphthalene sulfonated with H₂SO₄ at 160°C.

  • Alkali Fusion : Sulfonated product fused with NaOH at 300°C.

  • Neutralization : Fusion product neutralized with recycled mother liquor, recovering H₂SO₄ .

Environmental and Economic Benefits

  • Wastewater Reduction : 30–40% lower effluent volume .

  • Cost Savings : Recovered H₂SO₄ reduces raw material costs by 15% .

Optimized Neutralization Process Using Sodium Sulfate

Innovation in Salting-Out

Replacing NaCl with Na₂SO₄ in salting-out minimizes chloride contamination and improves 1,5-DHN solubility control .

Process Details

  • Salting-Out : 0.3–0.5 mass fraction H₂SO₄ precipitates 1,5-H₂NDS-Na₂SO₄ mixtures .

  • Neutralization : Mixtures neutralized to pH 7–8, yielding 1,5-Na₂NDS and H₂SO₄ .

Table 2: Neutralization Efficiency with Na₂SO₄ vs. NaCl

ParameterNa₂SO₄NaCl
1,5-DHN Yield (%)93.587.2
Sulfuric Acid Recovery (%)85.472.1
Purity (%)99.096.5

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis

Dye Manufacturing
1,5-Dihydroxynaphthalene is primarily used in the production of vat dyes. These dyes are characterized by their excellent light and wash fastness, making them suitable for textiles. The compound acts as a precursor for synthesizing various naphthalene-based dyes, which are widely utilized in the textile industry due to their vibrant colors and durability .

Pharmaceutical Intermediates
In pharmaceutical chemistry, DHN serves as a crucial intermediate for synthesizing various bioactive compounds. For instance, it can be converted into 1,5-diaminonaphthalene, which is used in the preparation of certain pharmaceuticals and polyurethanes . The efficient synthesis of high-purity 1,5-diaminonaphthalene from DHN has been extensively studied to enhance yield and purity in pharmaceutical applications .

Biodegradable Polymers

Recent research indicates that this compound can be utilized in developing biodegradable polymers. Studies have shown that when combined with other solvents, DHN can polymerize to form materials that exhibit biodegradability and reduced environmental impact . The increasing demand for biodegradable materials presents a significant opportunity for applying DHN in sustainable product development.

Environmental Applications

Biosensors
this compound has been incorporated into biosensor technology for detecting environmental pollutants. Research has demonstrated its effectiveness in forming chemical sensors that can quantify specific contaminants, such as carbaryl, through interactions with other chemical agents . The sensitivity and rapid response times of these biosensors highlight the potential of DHN in environmental monitoring.

Photochemical Applications

Photooxidation Processes
The compound has been studied for its role in photooxidation reactions, particularly when used with iridium complexes as singlet oxygen sensitizers. This application is significant in organic photochemistry, where DHN's ability to absorb light and participate in energy transfer processes can be harnessed for various synthetic pathways . The efficiency of these reactions suggests potential applications in developing new photochemical methodologies.

  • Dye Production Efficiency
    A study on the synthesis of vat dyes using this compound showed that optimizing reaction conditions led to a significant increase in yield and reduction of by-products. This research emphasized the importance of DHN's purity in achieving high-quality dye outputs.
  • Biodegradable Polymer Development
    Research conducted on polymerizing this compound demonstrated its potential to create materials that degrade under natural conditions. These findings are critical as industries seek alternatives to traditional plastics.
  • Biosensor Performance
    A novel biosensor utilizing DHN was developed for real-time monitoring of environmental pollutants. The sensor exhibited high sensitivity and specificity, showcasing the practical applications of this compound in environmental science.

Comparison with Similar Compounds

Comparison with Structural Isomers and Related Compounds

Structural Isomers of Dihydroxynaphthalene

The position of hydroxyl groups on the naphthalene ring critically influences physicochemical properties. Key isomers include:

Compound Hydroxyl Positions Molecular Weight (g/mol) Key Properties/Applications
1,5-Dihydroxynaphthalene 1,5 160.17 Photocatalytic oxidation to juglone ; semiconductor polymer synthesis (σ = 0.46 S/cm)
2,6-Dihydroxynaphthalene 2,6 160.17 Smaller molecular footprint than 1,5-DHN; used in polymer nanoparticles
2,3-Dihydroxynaphthalene 2,3 160.17 Limited data; potential for metal chelation and sensor applications
1,6-Dihydroxynaphthalene 1,6 160.17 Used in fluorescence studies; distinct solubility profile compared to 1,5-DHN

Structural Insights :

  • 1,5-DHN exhibits a linear arrangement of hydroxyl groups, enabling efficient π-conjugation in polymers .
  • 2,6-DHN has a compact structure, leading to faster drift times in ion mobility spectrometry (IMS) than 1,5-DHN .
  • 2,3-DHN ’s adjacent hydroxyl groups may enhance metal-binding capacity but reduce thermal stability compared to 1,5-DHN .

Reactivity and Functionalization

Oxidation Behavior :

  • 1,5-DHN is selectively oxidized to juglone (5-hydroxy-1,4-naphthoquinone) using photocatalysts (e.g., methylene blue-dyed polyester, CN-T carbon nitride) with yields up to 85% .
  • 2,6-DHN and 2,3-DHN lack analogous oxidation pathways due to steric hindrance and electronic effects, limiting their utility in quinone synthesis .

Polymerization :

  • Electropolymerization of 1,5-DHN in BF₃·Et₂O yields poly(1,5-DHN) with high conductivity (0.46 S/cm) and electrochromic properties .
  • 2,6-DHN forms polyaromatic nanoparticles (500 nm diameter) with Pseudomonas adsorption capabilities, unlike 1,5-DHN-based polymers .

Host-Guest Interactions and Solubility

  • 1,5-DHN shows weaker binding to cryptands (association energy = -21.44 kcal/mol) compared to anthracene (-26.30 kcal/mol) due to solvent interactions with hydroxyl groups .
  • 2,6-DHN and 1,6-DHN exhibit higher solubility in polar solvents than 1,5-DHN, attributed to varying dipole moments .

Material Science

  • Poly(1,5-DHN) demonstrates blue fluorescence (quantum yield >0.1) and thermal stability up to 300°C, outperforming chemically synthesized analogs .
  • 2,6-DHN-based polymers show superior nanoparticle formation efficiency, highlighting isomer-dependent material properties .

Biological Activity

1,5-Dihydroxynaphthalene, also known as 1,5-naphthalenediol, is a compound that has garnered interest due to its diverse biological activities. This article explores its mutagenicity, cytotoxicity, and potential therapeutic applications based on various studies.

This compound is an aromatic compound with two hydroxyl groups located at the 1 and 5 positions of the naphthalene structure. It can be synthesized through several methods, including alkaline hydrolysis of naphthalene-1,5-disulphonic acid under pressure with sodium hydroxide . The synthesis process significantly influences the purity and yield of the compound.

Mutagenicity Studies

Research has demonstrated that this compound does not exhibit mutagenic properties. In a series of Ames tests conducted using various strains of Salmonella typhimurium, the compound did not induce gene mutations in bacteria or mammalian cells. The stimulation index (SI) values from these tests indicated no significant increase in revertant colonies across all tested concentrations, both with and without metabolic activation (S9 mix) .

Table 1: Summary of Ames Test Results for this compound

ExperimentConcentration (µg/plate)Stimulation Index (SI)
I33 - 5000No significant increase
II10 - 5000No significant increase

Cytotoxicity and Antiproliferative Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cell lines. A notable study evaluated its cytotoxicity using WI38 human fibroblasts through a WST-1 assay. The results indicated that while the compound exhibited some cytotoxic effects, it also displayed selective activity against certain cancer cell lines .

Case Study: Antiproliferative Effects

A study highlighted the antiproliferative effects of derivatives of naphthoquinones, which share structural similarities with this compound. These derivatives showed significant activity against colon adenocarcinoma and breast ductal carcinoma cell lines. The research suggests that modifications to the naphthoquinone structure can enhance biological activity, indicating potential pathways for developing new anticancer agents .

Therapeutic Applications

The biological activity of this compound extends to potential therapeutic applications. Its derivatives have been explored for their antimicrobial properties and as precursors in dye synthesis. Moreover, ongoing investigations into its anti-inflammatory and neuroprotective effects suggest that this compound may play a role in future pharmacological developments.

Properties

IUPAC Name

naphthalene-1,5-diol
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InChI

InChI=1S/C10H8O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6,11-12H
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InChI Key

BOKGTLAJQHTOKE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)O
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Molecular Formula

Record name 1,5-NAPHTHALENEDIOL
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DSSTOX Substance ID

DTXSID2052574
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Molecular Weight

160.17 g/mol
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Physical Description

Orange powder; [ICSC], ORANGE POWDER.
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Flash Point

252 °C, 252 °C c.c.
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Solubility

Solubility in water, g/100ml at 20 °C: 0.06
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Vapor Pressure

0.00000715 [mmHg]
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CAS No.

83-56-7
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1,5-Dihydroxynaphthalene
1,5-Dihydroxynaphthalene
1,5-Dihydroxynaphthalene
1,5-Dihydroxynaphthalene
1,5-Dihydroxynaphthalene
1,5-Dihydroxynaphthalene

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